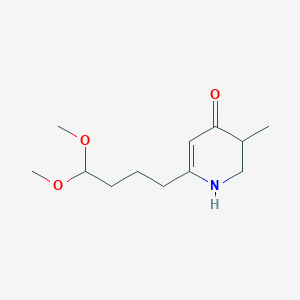
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is a synthetic organic compound that belongs to the class of dihydropyridinones This compound is characterized by the presence of a dimethoxybutyl side chain and a dihydropyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one typically involves the reaction of 4,4-dimethoxybutyl chloride with a suitable pyridinone precursor under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where the electrophile (carbocation) is generated from 4,4-dimethoxybutyl chloride in the presence of a Lewis acid like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The dimethoxybutyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives with varying degrees of oxidation.
Reduction: Fully saturated pyridinone compounds.
Substitution: Substituted pyridinone derivatives with modified side chains.
Aplicaciones Científicas De Investigación
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethoxybutyl chloride: A precursor used in the synthesis of the target compound.
4,4-Dimethoxy-butyl)-dimethyl-amine: Another compound with a similar dimethoxybutyl side chain.
Uniqueness
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific combination of a dimethoxybutyl side chain and a dihydropyridinone core
Propiedades
Número CAS |
917766-69-9 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
6-(4,4-dimethoxybutyl)-3-methyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C12H21NO3/c1-9-8-13-10(7-11(9)14)5-4-6-12(15-2)16-3/h7,9,12-13H,4-6,8H2,1-3H3 |
Clave InChI |
DATRMHLDALVRDG-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=CC1=O)CCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


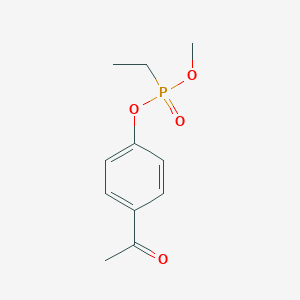


![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)

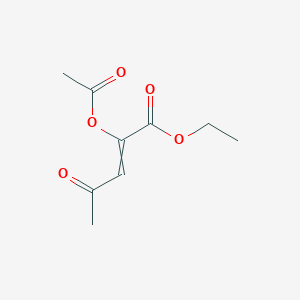
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

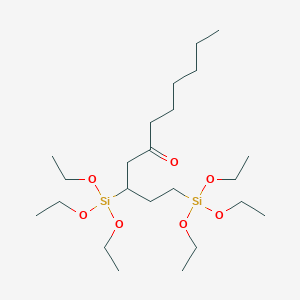
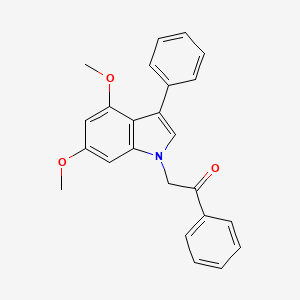
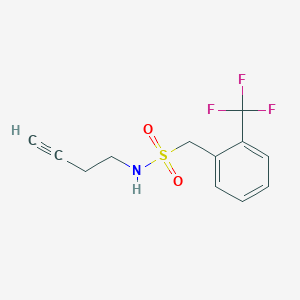
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
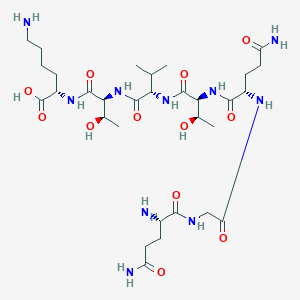
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
